molecular formula C10H7F3O2 B2390118 6-(Trifluoromethyl)chroman-4-one CAS No. 1122410-37-0

6-(Trifluoromethyl)chroman-4-one

Cat. No.: B2390118
CAS No.: 1122410-37-0
M. Wt: 216.159
InChI Key: JHBAJYJJIHZGDP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)chroman-4-one is a chemical compound with the molecular formula C10H7F3O2. It belongs to the class of oxygen-containing heterocycles and is characterized by the presence of a trifluoromethyl group at the 6th position of the chroman-4-one structure.

Preparation Methods

The synthesis of 6-(Trifluoromethyl)chroman-4-one can be achieved through several synthetic routes. One common method involves the reaction of 6-trifluoromethyl-2-hydroxyacetophenone with appropriate reagents under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the formation of the chroman-4-one structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

These reactions are typically conducted under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are obtained. Major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

6-(Trifluoromethyl)chroman-4-one can be compared with other similar compounds, such as fluorinated 2-arylchroman-4-ones and their derivatives. These compounds share a similar chroman-4-one core structure but differ in the nature and position of substituents. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other analogs .

Similar Compounds

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBAJYJJIHZGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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